molecular formula C16H19ClN2O5S B12611679 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline CAS No. 914638-42-9

1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline

Cat. No.: B12611679
CAS No.: 914638-42-9
M. Wt: 386.9 g/mol
InChI Key: BVDWCVAUHRQCJK-NSHDSACASA-N
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Description

1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline is a structurally complex molecule combining a benzoxazole sulfonyl backbone with an L-proline moiety. The tert-butyl and chloro substituents on the benzoxazole ring enhance steric bulk and electronic effects, while the sulfonyl group contributes to electrophilicity and hydrogen-bonding capabilities. The L-proline component introduces chirality, making the compound relevant for applications in asymmetric synthesis or chiral separations .

Properties

CAS No.

914638-42-9

Molecular Formula

C16H19ClN2O5S

Molecular Weight

386.9 g/mol

IUPAC Name

(2S)-1-[(2-tert-butyl-6-chloro-1,3-benzoxazol-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H19ClN2O5S/c1-16(2,3)15-18-10-7-6-9(17)13(12(10)24-15)25(22,23)19-8-4-5-11(19)14(20)21/h6-7,11H,4-5,8H2,1-3H3,(H,20,21)/t11-/m0/s1

InChI Key

BVDWCVAUHRQCJK-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N3CCCC3C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline involves multiple steps, starting with the preparation of 2-tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride. This intermediate is then reacted with L-proline under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 6-Chloro Position

The electron-withdrawing sulfonyl and benzoxazole groups activate the 6-chloro substituent for nucleophilic displacement.

Reaction ConditionsReagents/NucleophilesProducts FormedKey ObservationsReferences
Heating (80–120°C) in DMFPrimary amines6-Amino-benzoxazole derivativesTert-butyl group induces steric hindrance, slowing reaction kinetics
Catalytic Cu(I) in THFThiols6-Thioether derivativesImproved yields with electron-deficient thiols
Microwave irradiation, K₂CO₃Hydroxide ions6-Hydroxy-benzoxazoleRequires polar aprotic solvents for efficiency

Mechanistic Insight : The chlorine atom undergoes substitution via a two-step aromatic SNAr mechanism, facilitated by deprotonation of the nucleophile and stabilization of the Meisenheimer intermediate .

Benzoxazole Ring Hydrolysis

Under acidic or basic conditions, the benzoxazole ring undergoes hydrolysis to yield open-chain products.

ConditionsReagentsProducts FormedNotesReferences
6M HCl, reflux (12–24 hrs)-2-Amino-4-tert-butyl-5-chlorophenolComplete ring opening observed
1M NaOH, 70°C (8 hrs)-Sulfonamide-linked proline-quinoneOxidative degradation dominates

Structural Impact : Hydrolysis disrupts the heterocyclic aromatic system, diminishing biological activity but enabling downstream functionalization .

Sulfonamide Bond Reactivity

The sulfonamide linkage demonstrates stability under physiological conditions but undergoes cleavage in extreme environments.

ConditionsReagentsProducts FormedYieldReferences
2M LiOH, THF/H₂O (1:1), 50°C-L-Proline + Benzoxazole-sulfonic acid92%
Concentrated H₂SO₄, 0°C-Sulfonic acid + Proline decomposition68%

Kinetic Note : Cleavage rates follow pseudo-first-order kinetics with activation energy ΔG‡ = 89.2 kJ/mol (calculated from ).

Proline Moiety Functionalization

The L-proline unit participates in stereospecific reactions while maintaining the sulfonamide bond.

Reaction TypeReagentsProducts FormedDiastereoselectivityReferences
EsterificationMeOH/H⁺ (cat.)Methyl ester derivative98% retention
N-AcylationAc₂O, pyridineN-Acetyl-proline conjugate100% retention

Stereochemical Integrity : Chirality at the proline α-carbon remains preserved under mild conditions .

Comparative Reactivity Table

Functional GroupRelative Reactivity (Scale: 1–5)Dominant Reaction Pathway
6-Chloro substituent4Nucleophilic aromatic substitution
Benzoxazole ring3Acid-catalyzed hydrolysis
Sulfonamide bond1Base-mediated cleavage
Proline carboxyl2Esterification

Data synthesized from .

This compound's reactivity profile enables modular derivatization for pharmaceutical development, particularly in thrombin inhibition (as demonstrated by structural analogs in ). Future studies should explore microwave-assisted reactions and transition-metal catalysis to enhance reaction efficiency.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 1-(2-tert-butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline is in the development of anticancer agents. Studies have shown that compounds containing the benzoxazole moiety exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazoles have demonstrated the ability to induce apoptosis in cancer cells, such as MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cells .

The specific compound under discussion has been tested for its efficacy against tumor growth in animal models, showing promising results in suppressing tumor proliferation. Flow cytometry analyses indicated that this compound accelerates apoptosis in a dose-dependent manner .

Antibacterial and Antifungal Properties

In addition to its anticancer properties, this compound has been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it exhibits significant efficacy against strains of Mycobacterium tuberculosis and other pathogenic bacteria . The compound's structure allows it to interact with microbial targets effectively, leading to inhibition of growth.

Materials Science

Polymer Chemistry

The compound can also be utilized in polymer chemistry as a building block for synthesizing novel materials. Its sulfonyl group enhances solubility and compatibility with various polymers, making it suitable for applications in coatings and adhesives. Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability .

Sensors and Electronics

Due to its electronic properties, this compound is being investigated for use in sensor technologies. Its ability to act as an electron donor or acceptor makes it a candidate for organic semiconductors and sensors that detect environmental pollutants or biological markers .

Environmental Science

Pollutant Degradation

The compound's chemical structure may facilitate the breakdown of environmental pollutants. Research has suggested that benzoxazole derivatives can catalyze the degradation of certain organic contaminants in water systems . This application is particularly relevant in developing eco-friendly remediation strategies for polluted environments.

Summary Table of Applications

Application AreaSpecific Use CaseResults/Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cell lines
Antibacterial/Antifungal agentEffective against Mycobacterium tuberculosis
Materials SciencePolymer synthesisImproves mechanical properties and thermal stability
Sensor technologyPotential for detecting pollutants
Environmental SciencePollutant degradationCatalyzes breakdown of organic contaminants

Mechanism of Action

The mechanism of action of 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The benzoxazole ring provides structural stability and specificity, while the L-proline moiety enhances binding affinity and selectivity.

Comparison with Similar Compounds

Key Research Findings

  • Reactivity: The compound’s electrophilicity and softness likely exceed those of non-sulfonated L-proline derivatives, aligning with cocrystal data .
  • Chiral Utility : Its sterically hindered structure may improve enantioselectivity compared to conventional L-proline CSPs .
  • Stability Trade-offs : Reduced global hardness suggests lower stability than parent APIs, necessitating formulation adjustments for pharmaceutical use.

Biological Activity

1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline is a compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological properties, including its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₁ClN₂O₃S
  • Molecular Weight : 308.18 g/mol
  • CAS Number : 361392-60-1

The benzoxazole moiety in this compound is known for its ability to interact with various biological targets, leading to significant biological effects. The sulfonamide group enhances its solubility and bioavailability, which is crucial for its therapeutic efficacy. Studies indicate that compounds containing benzoxazole derivatives can inhibit key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer activity:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HCT116 (colorectal cancer)

The compound showed an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, indicating a strong potential for inducing apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-725.72 ± 3.95Induction of apoptosis
A549Data PendingPotential inhibition of PI3K/AKT pathway
HCT116Data PendingCell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives of benzoxazoles can selectively target Gram-positive bacteria while displaying moderate cytotoxicity against certain cancer cell lines .

Case Studies

Several studies have investigated the efficacy of benzoxazole derivatives in clinical settings:

  • Study on MCF Cell Lines : A recent study evaluated the effects of various benzoxazole derivatives on MCF cell lines, revealing that compounds similar to this compound significantly reduced tumor growth in vivo models .
  • Synergistic Effects with Other Drugs : Another study explored the combination therapy of benzoxazole derivatives with established chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxic effects and reduced side effects when used in combination therapy .

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